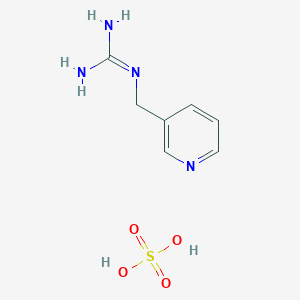

N-(3-pyridinylmethyl)guanidine sulfate

Description

Significance of Guanidine (B92328) Derivatives in Contemporary Chemical and Biological Research

The guanidine group is a fundamental functional group in organic chemistry, characterized by a central carbon atom bonded to three nitrogen atoms. Its derivatives are of immense interest in medicinal chemistry due to their diverse chemical, biochemical, and pharmacological properties. tandfonline.com The unique electronic and structural features of the guanidinium (B1211019) cation, formed upon protonation, allow it to participate in a variety of biological interactions, including hydrogen bonding and electrostatic interactions with negatively charged functional groups such as phosphates and carboxylates. mdpi.com This ability to form strong, specific non-covalent bonds is central to their biological activity. sci-hub.se

Guanidine-containing compounds are ubiquitous in nature and have been isolated from a wide range of terrestrial and marine organisms. nih.govresearchgate.net These natural products often exhibit potent biological activities, including antimicrobial, antiproliferative, analgesic, and anticoagulant properties. nih.gov The discovery of bioactive natural guanidines has inspired the synthesis of a vast library of derivatives, leading to the development of numerous therapeutic agents. nih.gov

In contemporary drug discovery, guanidine derivatives are being investigated for a wide array of therapeutic applications. These include their use as agents acting on the central nervous system, anti-inflammatory agents, inhibitors of enzymes such as nitric oxide synthase and Na+/H+ exchangers, as well as antithrombotic, antidiabetic, and chemotherapeutic agents. tandfonline.comnih.gov The versatility of the guanidine scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles to achieve desired therapeutic effects. nih.gov

Strategic Importance of the Pyridinyl Scaffold in Molecular Design

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in the structure of a vast number of approved drugs and biologically active compounds. rsc.orgnih.gov As a bioisostere of a phenyl ring, the pyridine moiety offers several advantages in molecular design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence a molecule's solubility, membrane permeability, and ability to interact with biological targets. researchgate.net

The incorporation of a pyridinyl scaffold can modulate a compound's pharmacokinetic and pharmacodynamic properties. researchgate.net The position of the nitrogen atom within the ring (2-, 3-, or 4-position) allows for precise control over the molecule's electronic distribution and steric properties, which in turn affects its binding affinity and selectivity for a particular target. nih.gov The pyridine nucleus is found in a wide range of natural products, including alkaloids and vitamins, as well as in a multitude of synthetic drugs with diverse therapeutic applications, such as antibacterial, anticancer, and antiviral agents. rsc.orgmdpi.com

The strategic importance of the pyridinyl scaffold is further underscored by its prevalence in recently patented molecules and its continued exploration in drug discovery programs. nih.gov The ease of functionalization of the pyridine ring allows for the creation of large and diverse chemical libraries for high-throughput screening, facilitating the identification of new lead compounds. nih.gov

Current Landscape and Emerging Trends in N-(3-pyridinylmethyl)guanidine sulfate (B86663) Research

Specific research on N-(3-pyridinylmethyl)guanidine sulfate is limited in the currently available scientific literature. While the individual components of the molecule, the guanidine group and the 3-pyridinylmethyl moiety, are well-studied and recognized for their biological significance, dedicated studies on the combined entity are not extensively reported.

The current landscape of research that can be inferred for this compound is largely based on the broader investigation of pyridylguanidine derivatives. Research in this area is focused on exploring their potential as antitumor, antioxidant, and antimicrobial agents. researchgate.net The synthesis of various substituted pyridylguanidines and the evaluation of their biological activities is an active area of investigation. researchgate.net

Emerging trends in this field involve the design and synthesis of novel pyridylguanidine derivatives with enhanced target specificity and reduced off-target effects. Structure-activity relationship (SAR) studies are crucial in this context, aiming to understand how different substituents on the pyridine ring and the guanidine group influence biological activity. nih.gov For instance, the synthesis of N,N'-diarylguanidine derivatives has led to the discovery of selective non-competitive NMDA receptor antagonists, highlighting the potential for this class of compounds in neuroprotection. nih.gov

Given the known properties of its constituent parts, research on this compound would likely focus on its potential as a bioactive compound, possibly with applications in areas where guanidine and pyridine derivatives have shown promise.

Unaddressed Research Questions and Future Scholarly Endeavors

The limited specific research on this compound presents several unaddressed questions and opportunities for future scholarly endeavors. A primary focus for future research would be the comprehensive synthesis and characterization of this compound and its derivatives. This would involve developing efficient synthetic routes and thoroughly characterizing the physicochemical properties of the resulting molecules. mdpi.com

A crucial area for investigation is the systematic evaluation of the biological activity of this compound. This would entail screening the compound against a wide range of biological targets and in various disease models. Based on the known activities of related compounds, promising areas for investigation could include its potential as an antibacterial, antifungal, anticancer, or neuroprotective agent. researchgate.netnih.gov

Future research should also aim to elucidate the mechanism of action of this compound in any identified biological activities. Understanding how the molecule interacts with its biological targets at a molecular level is essential for its further development as a potential therapeutic agent. This could involve techniques such as molecular docking, enzymatic assays, and cell-based studies.

Furthermore, the exploration of structure-activity relationships through the synthesis and evaluation of a library of analogs would be a valuable endeavor. By systematically modifying the pyridinyl and guanidine moieties, researchers could identify key structural features required for optimal activity and selectivity. This would provide a rational basis for the design of more potent and specific second-generation compounds.

Properties

IUPAC Name |

2-(pyridin-3-ylmethyl)guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.H2O4S/c8-7(9)11-5-6-2-1-3-10-4-6;1-5(2,3)4/h1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJAZNSFFQSBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for N-(3-pyridinylmethyl)guanidine sulfate (B86663)

The traditional synthesis of N-(3-pyridinylmethyl)guanidine sulfate is a well-documented process that can be dissected into three primary stages: the synthesis of the precursor 3-aminomethylpyridine, the formation of the guanidine (B92328) group through an amidination reaction, and finally, the formation and crystallization of the sulfate salt.

Precursor Synthesis and Functional Group Introduction

The foundational precursor for the synthesis of this compound is 3-aminomethylpyridine, also known as 3-picolylamine. A common laboratory-scale synthesis of this precursor involves the reduction of 3-cyanopyridine. This transformation can be effectively achieved using a variety of reducing agents.

| Reducing Agent | Reaction Conditions | Typical Yield (%) |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 85-95 |

| Sodium borohydride (B1222165) (NaBH₄) / Cobalt(II) chloride | Methanol (B129727), room temperature | 70-85 |

| Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) | Hydrogen gas, elevated pressure and temperature | 80-90 |

This table presents common methods for the synthesis of 3-aminomethylpyridine, the key precursor for this compound.

The choice of reducing agent often depends on the scale of the reaction, available equipment, and safety considerations, with catalytic hydrogenation being a preferred method for larger-scale industrial production due to its cost-effectiveness and reduced waste generation.

Guanidine Formation via Amidination Reactions

The introduction of the guanidine functional group onto the primary amine of 3-aminomethylpyridine is typically accomplished through an amidination reaction. This involves the reaction of the amine with a guanidinylating agent. Several reagents have proven effective for this transformation.

One of the most widely employed methods utilizes S-methylisothiourea hemisulfate. This reagent reacts with 3-aminomethylpyridine in a nucleophilic substitution reaction, where the primary amine displaces the methylthio group to form the guanidine moiety. The reaction is typically carried out in a suitable solvent, such as water or a lower alcohol, and may be heated to drive the reaction to completion.

Another common guanidinylating agent is cyanamide. The reaction of 3-aminomethylpyridine with cyanamide, often in the presence of an acid catalyst, yields the desired guanidine. The reaction conditions can be optimized by adjusting the temperature and the stoichiometry of the reactants.

| Guanidinylating Agent | Reaction Conditions | Byproducts |

| S-Methylisothiourea hemisulfate | Aqueous or alcoholic solvent, reflux | Methanethiol |

| Cyanamide | Acidic conditions, heating | Ammonia |

| 1H-Pyrazole-1-carboxamidine hydrochloride | Aprotic solvent (e.g., DMF), base (e.g., triethylamine) | Pyrazole |

This interactive table outlines common guanidinylating agents and their typical reaction conditions for the synthesis of N-(3-pyridinylmethyl)guanidine.

Salt Formation and Crystallization Techniques

Following the formation of the N-(3-pyridinylmethyl)guanidine base, the final step is the formation of the sulfate salt and its subsequent purification through crystallization. This is a critical step to ensure the stability and purity of the final product.

The guanidine base is typically dissolved in a suitable solvent, such as isopropanol (B130326) or ethanol. A stoichiometric amount of sulfuric acid, often as a solution in the same solvent, is then added dropwise with stirring. The this compound salt, being less soluble in the organic solvent, precipitates out of the solution.

Crystallization is a key purification technique. The choice of solvent is crucial and can significantly impact the crystal habit and purity of the final product. Cooling the reaction mixture slowly and allowing for a gradual precipitation generally leads to the formation of well-defined crystals with higher purity. The precipitated solid is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. Techniques such as recrystallization from a suitable solvent system can be employed to further enhance the purity of the product. A patent on the crystallization of guanidinium (B1211019) salts suggests that adjusting the pH and using a mixture of solvents can be effective in obtaining high-purity crystals.

Development of Novel Synthetic Routes and Reaction Conditions

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies in chemical synthesis. This has led to the exploration of green chemistry approaches and stereoselective synthesis in the context of guanidine compounds.

Green Chemistry Approaches in Guanidine Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of guanidines, this can be achieved through several strategies. One approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. For instance, the guanidylation reaction can be performed under microwave irradiation, often leading to higher yields in a fraction of the time required for conventional heating. researchgate.net

The use of water as a solvent is another key aspect of green chemistry. Where possible, replacing organic solvents with water reduces the environmental impact of the synthesis. Some guanidylation reactions have been successfully carried out in aqueous media, simplifying the workup procedure and avoiding the use of volatile organic compounds. researchgate.net Furthermore, the development of catalytic methods for guanidylation, using non-toxic and recyclable catalysts, is an active area of research.

Stereoselective Synthesis of Chiral Analogues

While N-(3-pyridinylmethyl)guanidine itself is not chiral, the development of methodologies for the stereoselective synthesis of chiral guanidine analogues is a significant area of research due to the prevalence of chiral guanidine-containing natural products and pharmaceuticals.

The synthesis of chiral analogues would necessitate starting with a chiral precursor. For instance, if a chiral center were to be introduced at the methylene (B1212753) bridge of the 3-pyridinylmethyl moiety, a stereoselective synthesis of the corresponding chiral aminomethylpyridine would be required. This could potentially be achieved through asymmetric reduction of a suitable prochiral ketone or imine precursor.

Furthermore, the guanidylation step itself could be designed to be stereoselective if a chiral guanidinylating agent were employed to react with a prochiral amine. While specific examples for the direct stereoselective synthesis of N-(3-pyridinylmethyl)guanidine analogues are not widely reported, the broader field of asymmetric guanidine synthesis provides a foundation for such future developments. Research in this area often focuses on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the guanidylation reaction.

Derivatization and Analog Synthesis Strategies

The structural framework of N-(3-pyridinylmethyl)guanidine offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. These derivatization strategies are primarily focused on three key areas: alteration of the pyridinyl ring, substitution on the guanidine nitrogen atoms, and the formation of cyclic structures incorporating the guanidine moiety. Such modifications are instrumental in exploring the chemical space around the parent compound and investigating structure-activity relationships for various applications.

Modification of the Pyridinyl Moiety

The pyridine (B92270) ring of N-(3-pyridinylmethyl)guanidine is a versatile scaffold for introducing chemical diversity. Modifications can be achieved by introducing various substituents at the available positions (2-, 4-, 5-, and 6-) of the pyridine nucleus. A primary strategy for this is to start with an appropriately substituted 3-picolylamine or a related pyridine-3-carboxaldehyde derivative before the guanidinylation step.

Alternatively, direct modification of the N-(3-pyridinylmethyl)guanidine molecule can be accomplished through modern cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, is a powerful tool for creating carbon-carbon bonds. By first halogenating the pyridine ring, typically at the 6-position, various aryl or heteroaryl boronic acids can be coupled to introduce a wide array of substituents. nih.govmdpi.com This approach has been successfully used for the preparation of 6-arylpyridineguanidines. nih.gov Similarly, other palladium-catalyzed reactions like the Buchwald-Hartwig amination can be employed to introduce nitrogen-based functional groups.

Table 1: Potential Modifications of the Pyridinyl Moiety

| Position on Pyridine Ring | Type of Modification | Synthetic Strategy | Potential Substituents |

|---|---|---|---|

| 2-, 4-, 5-, 6- | Halogenation | Electrophilic Halogenation | -Cl, -Br, -I |

| 6- | Arylation | Suzuki-Miyaura Cross-Coupling | Phenyl, Substituted Phenyls, Heteroaryls |

| 6- | Amination | Buchwald-Hartwig Cross-Coupling | Alkylamines, Arylamines |

| 5- | Vinylation | Heck Coupling | Vinyl groups |

Substitution Patterns on the Guanidine Nitrogen Atoms

The three nitrogen atoms of the guanidine group provide ample opportunity for derivatization through alkylation, acylation, and other modifications. nih.govnih.gov The reactivity of these nitrogens allows for the synthesis of mono-, di-, or tri-substituted guanidine analogs. The specific substitution pattern depends on the reaction conditions and the nature of the starting materials.

Alkylation is a common strategy, often achieved by reacting N-(3-pyridinylmethyl)guanidine with alkyl halides or under Mitsunobu conditions with various alcohols. mdpi.commdpi.comlookchem.com The choice of base and solvent can influence the selectivity of N-alkylation. Solid-phase synthesis techniques have also been developed to create libraries of N,N'-disubstituted guanidines, offering an efficient route to a diverse set of analogs. lookchem.com These methods typically involve a resin-bound thiopseudourea scaffold that is first alkylated and then treated with an amine to release the substituted guanidine. lookchem.com

Acylation of the guanidine moiety introduces carbonyl functionalities, which can alter the basicity and hydrogen-bonding capabilities of the group. These reactions can be performed using acyl chlorides or anhydrides. The synthesis of terminally (Nω) alkylated and acetylated guanidine groups has been demonstrated using tailor-made guanidinylating precursors. nih.gov

Table 2: Examples of Guanidine Nitrogen Substitution Strategies

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3, NaH) | Mono- or Poly-N-alkylguanidine |

| Mitsunobu Reaction | Alcohol, PPh3, DIAD/DMEAD | N-Alkylguanidine |

| N-Acylation | Acyl Chloride, Anhydride | N-Acylguanidine |

| Guanidinylation | Pre-modified Guanidinylating Agent | Terminally modified guanidine |

Formation of Cyclic Guanidine Derivatives

Cyclic guanidines are an important class of compounds, and N-(3-pyridinylmethyl)guanidine can serve as a precursor for their synthesis. These structures are typically formed through intramolecular or intermolecular cyclization reactions involving the guanidine nitrogens and a suitable bis-electrophile. nih.gov

One approach involves reacting the parent compound with reagents containing two electrophilic centers, leading to the formation of five- or six-membered heterocyclic rings. For example, condensation with β-dicarbonyl compounds or their equivalents can yield substituted pyrimidine (B1678525) rings. nih.gov The Biginelli reaction or similar multi-component reactions provide a convergent route to complex cyclic guanidine systems. nih.govresearchgate.net

Palladium-catalyzed carboamination reactions represent a modern and efficient method for constructing substituted 5-membered saturated cyclic guanidines. umich.edu This involves reacting an N-allyl guanidine derivative with an aryl or alkenyl halide. umich.edu Microwave-assisted synthesis has also emerged as a rapid and efficient technique for the construction of cyclic guanidine scaffolds, often proceeding without the need for protecting groups. orientjchem.org These methods provide access to a variety of bicyclic and polycyclic guanidine derivatives, significantly expanding the structural diversity of analogs. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of N-(3-pyridinylmethyl)guanidine is governed by the interplay between the electron-deficient pyridine ring and the highly basic, nucleophilic guanidine group.

Electrophilic Aromatic Substitution Reactions on the Pyridinyl Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation more challenging, often requiring harsh reaction conditions. quora.comyoutube.com

Table 3: Reactivity of the Pyridinyl Ring in Electrophilic Aromatic Substitution

| Reaction | Conditions | Expected Regioselectivity | Reactivity |

|---|---|---|---|

| Nitration | Conc. H2SO4 / HNO3, high temp. | 5-position | Very low |

| Halogenation | Halogen, Lewis Acid, high temp. | 5-position | Very low |

| Sulfonation | Fuming H2SO4, high temp. | 5-position | Very low |

| Friedel-Crafts | AlCl3, Alkyl/Acyl Halide | Does not typically occur | Deactivated |

Nucleophilic Attack Pathways and Dealkylation Reactions

The guanidine group is strongly nucleophilic, and its nitrogen atoms are the primary sites for nucleophilic attack. researchgate.net In reactions with electrophiles, the specific nitrogen that reacts can depend on steric hindrance and the electronic environment. mdpi.com The high basicity of the guanidine moiety (pKa of the conjugate acid is around 13.5) means it is readily protonated, which deactivates its nucleophilicity.

The pyridinyl nitrogen can also act as a nucleophile, for example, in N-alkylation reactions with alkyl halides to form a quaternary pyridinium (B92312) salt. nih.gov The C-N bond connecting the methyl group to the guanidine unit can be susceptible to cleavage under certain conditions. Dealkylation reactions, though not extensively documented for this specific compound, are a known pathway for related structures. The stability of this bond is crucial for the integrity of the molecule. The reversibility of N-alkylation processes has been studied in related pyridine systems, suggesting that dealkylation pathways may be accessible, potentially involving migration of the pyridinylmethyl group. nih.gov

Nucleophilic attack on the pyridine ring itself (nucleophilic aromatic substitution, SNAr) is generally favored at the 2- and 4-positions, especially if a good leaving group is present. However, for the unsubstituted N-(3-pyridinylmethyl)guanidine, this pathway is unlikely without prior functionalization of the ring.

Oxidative Transformation Studies of the Guanidine Moiety

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a nitrogen-rich moiety that can participate in various chemical transformations. While specific oxidative studies on this compound are not extensively documented in publicly available literature, the reactivity of the guanidine core in other molecular contexts provides insight into its potential oxidative pathways. The oxidation of guanidines can lead to a range of products, depending on the oxidant used and the substitution pattern of the guanidine.

Generally, the imino nitrogen of the guanidine group is susceptible to oxidation. Milder oxidizing agents might lead to the formation of nitroso or nitro derivatives, though such reactions often require specific precursors and conditions. More vigorous oxidation can result in the cleavage of the guanidine group or the formation of ureas and other degradation products.

In the context of N-(3-pyridinylmethyl)guanidine, the presence of the pyridine ring introduces another site susceptible to oxidation, namely the pyridine nitrogen, which can be converted to an N-oxide. The relative reactivity of the guanidine and pyridine nitrogens towards an oxidant would depend on the specific reagent and reaction conditions.

Researchers have investigated the electrochemical oxidation of related guanidine-containing compounds. These studies often reveal complex reaction pathways involving electron transfer from the nitrogen-rich guanidine moiety. The initial step is typically the formation of a radical cation, which can then undergo further reactions such as dimerization, disproportionation, or reaction with solvent or other nucleophiles present in the reaction mixture. The specific products formed are highly dependent on the electrode material, solvent, and electrolyte used.

While detailed experimental data on the oxidative transformation of this compound is scarce, a hypothetical study could involve reacting the compound with a series of common oxidizing agents and analyzing the resulting products. A potential experimental design is outlined in the table below.

Table 1: Hypothetical Experimental Design for Oxidative Transformation Studies

| Experiment | Oxidizing Agent | Potential Products | Analytical Techniques |

| 1 | Hydrogen Peroxide (H₂O₂) | Pyridine N-oxide derivative, Urea (B33335) derivatives | NMR, Mass Spectrometry, IR Spectroscopy |

| 2 | m-Chloroperoxybenzoic acid (mCPBA) | Pyridine N-oxide derivative | NMR, Mass Spectrometry |

| 3 | Potassium Permanganate (KMnO₄) | Degradation products (e.g., 3-pyridinecarboxylic acid) | HPLC, GC-MS |

| 4 | Electrochemical Oxidation | Dimerized products, Oxidized guanidinium species | Cyclic Voltammetry, Spectroelectrochemistry |

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Method Development and Validation

The development of robust chromatographic methods for N-(3-pyridinylmethyl)guanidine sulfate (B86663) involves a systematic optimization of various parameters to achieve adequate separation and detection. Subsequent validation of these methods is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate their suitability for the intended purpose.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like N-(3-pyridinylmethyl)guanidine sulfate. Method optimization focuses on achieving a balance between resolution, analysis time, and sensitivity.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to non-polar compounds. For a polar, basic compound like N-(3-pyridinylmethyl)guanidine, careful selection of the stationary phase, mobile phase composition, and pH is crucial for achieving good peak shape and retention.

A typical RP-HPLC method would utilize a C18 stationary phase, which provides a hydrophobic surface for interaction. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.net To ensure the guanidinium (B1211019) group is protonated and to minimize peak tailing, an acidic modifier like formic acid or trifluoroacetic acid is commonly added to the mobile phase. ajol.info Detection is typically performed using a UV detector, set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance, such as around 250-270 nm. ajol.infomdpi.com

Table 1: Illustrative RP-HPLC Method Parameters for N-(3-pyridinylmethyl)guanidine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Isocratic (e.g., 70% A : 30% B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 260 nm |

The structure of N-(3-pyridinylmethyl)guanidine is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. hit2lead.com Consequently, chiral HPLC for enantiomeric separation is not applicable to the parent compound itself.

However, should chiral derivatives of this compound be synthesized, or if it were part of a mixture containing related chiral substances, chiral HPLC would be the method of choice for their separation. This technique relies on chiral stationary phases (CSPs) to differentiate between enantiomers. Common CSPs that are effective for separating amine-containing compounds include those based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), cyclodextrins, and crown ethers. nih.govresearchgate.netresearchgate.net The mobile phase in chiral HPLC can range from normal-phase (e.g., hexane/ethanol) to reversed-phase or polar organic modes, depending on the specific CSP and the analytes. nih.gov

Ion Chromatography (IC) for Guanidinium and Sulfate Detection

As a salt, this compound dissociates in solution into the N-(3-pyridinylmethyl)guanidinium cation and the sulfate anion. Ion Chromatography (IC) is an ideal technique for the simultaneous or separate quantification of these ions.

For the analysis of the guanidinium cation, a cation-exchange column is used. The separation is typically achieved using an acidic eluent, such as methanesulfonic acid, followed by suppressed conductivity detection. thermofisher.com This approach allows for the sensitive and selective measurement of the guanidinium moiety, separating it from other cations that may be present in the sample matrix. thermofisher.com

For the detection of the sulfate anion, an anion-exchange column is employed with a carbonate/bicarbonate eluent, also followed by suppressed conductivity detection. nih.govresearchgate.net This is a standard and robust method for sulfate analysis in various matrices. nih.govlongdom.org Pre-treatment of samples with high salinity may be necessary to avoid interference. researchgate.net

Table 2: Representative Ion Chromatography Conditions

| Parameter | Guanidinium Cation Analysis | Sulfate Anion Analysis |

|---|---|---|

| Column | Cation-Exchange (e.g., Dionex IonPac CS20) | Anion-Exchange (e.g., Dionex IonPac AS17) |

| Eluent | Methanesulfonic Acid | Sodium Carbonate / Sodium Bicarbonate |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Analysis Time | < 10 minutes | < 10 minutes |

Gas Chromatography (GC) with Derivatization

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to the compound's high polarity, low volatility, and thermal instability. The guanidinium group is highly basic and exists as a salt, making it unsuitable for volatilization at typical GC operating temperatures.

Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. Guanidino compounds can be derivatized using various reagents. A common approach involves reaction with agents like glyoxal (B1671930) or a combination of a diketone (e.g., hexafluoroacetylacetone) and an acylating agent (e.g., ethyl chloroformate) under basic conditions. nih.govresearchgate.net This process creates a derivative that is amenable to GC analysis.

The derivatized sample is then injected into a GC system, typically equipped with a non-polar capillary column (e.g., HP-5) and a Flame Ionization Detector (FID). researchgate.netnih.gov A temperature-programmed oven is used to elute the derivative.

Table 3: General Gas Chromatography Method with Derivatization

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Glyoxal and/or Ethyl Chloroformate |

| Column | HP-5 (or equivalent), 30 m x 0.32 mm i.d. |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 90-100 °C, ramped to 250-260 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Method Validation Parameters (Linearity, Precision, Accuracy, LOD, LOQ, Robustness)

Validation of the chosen analytical method, for instance, the RP-HPLC method, is essential to ensure its reliability. The validation process assesses several key performance characteristics as per ICH guidelines. researcher.lifesps.nhs.uk

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve. researcher.life

Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision): Assessed by analyzing replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Assessed by varying conditions such as the day of analysis, the analyst, or the equipment. Precision is reported as the relative standard deviation (%RSD). ajol.info

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of analyte is spiked into a matrix and the percentage recovery is calculated. researcher.life

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajol.info

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature). This provides an indication of its reliability during normal usage. researcher.life

Table 4: Typical Validation Parameters and Acceptance Criteria for an HPLC Method

| Parameter | Measurement | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy | % Recovery | 98.0% - 102.0% |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) | ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | ~3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | ~10:1 |

| Robustness | %RSD after parameter variation | System suitability parameters met |

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structural elucidation of this compound relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into the molecular connectivity, three-dimensional arrangement, and exact mass of the compound, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. While specific experimental NMR data for this compound is not widely available in peer-reviewed literature, the expected spectral features can be predicted based on the known chemical shifts of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the pyridinyl ring, the methylene (B1212753) bridge, and the guanidinium group. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their substitution pattern. The methylene protons adjacent to the pyridine ring and the guanidinium nitrogen would likely resonate as a singlet or a triplet in the range of 4.0-4.5 ppm. The protons on the guanidinium nitrogens are expected to be broad signals due to quadrupole broadening and exchange with the solvent, and their chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring would exhibit signals in the aromatic region (120-150 ppm). The methylene carbon would appear further upfield, and the guanidinium carbon would have a characteristic chemical shift around 155-160 ppm.

Nuclear Overhauser Effect Spectroscopy (NOESY): A two-dimensional NOESY experiment would be instrumental in confirming the spatial proximity of protons. For instance, correlations would be expected between the methylene protons and the protons on the pyridine ring, as well as between the methylene protons and the NH protons of the guanidinium group, thereby confirming the connectivity of the molecule.

A representative table of expected chemical shifts is provided below.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine C2-H | 8.4 - 8.6 | 148 - 152 |

| Pyridine C4-H | 7.6 - 7.8 | 135 - 138 |

| Pyridine C5-H | 7.2 - 7.4 | 123 - 126 |

| Pyridine C6-H | 8.5 - 8.7 | 149 - 153 |

| Methylene (-CH₂-) | 4.0 - 4.5 | 45 - 50 |

| Guanidinium (C=N) | - | 155 - 160 |

| Guanidinium (-NH₂) | Broad, variable | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to determine the exact mass of the protonated molecular ion of the guanidine (B92328) portion, [C₇H₁₁N₄]⁺. This allows for the unambiguous determination of its elemental formula. Techniques such as electrospray ionization (ESI) are well-suited for the analysis of such polar and pre-charged molecules. The high-resolution measurement distinguishes the target ion from other ions with the same nominal mass, providing a high degree of confidence in the compound's identity.

X-ray Crystallography for Solid-State Structure Determination of Related Guanidinium Salts

While a specific crystal structure for this compound is not publicly available, X-ray crystallography of related guanidinium salts provides valuable insights into the expected solid-state structure. Guanidinium ions are known for their planarity and ability to form extensive hydrogen-bonding networks.

Studies on various guanidinium salts have shown that the guanidinium cation, [C(NH₂)₃]⁺, is a planar and highly symmetrical ion. The C-N bond lengths are intermediate between single and double bonds, indicating delocalization of the positive charge across the entire ion. In the solid state, the guanidinium cations act as excellent hydrogen bond donors, forming multiple hydrogen bonds with counter-anions and any solvent molecules present in the crystal lattice. For instance, in guanidinium chloride, the crystal structure consists of chloride ions coordinated by six nitrogen atoms from three different guanidinium ions. researchgate.net This extensive hydrogen bonding contributes to the stability of the crystal lattice.

In the case of this compound, it is expected that the guanidinium group would be protonated and form strong hydrogen bonds with the sulfate anion. The pyridinyl nitrogen may also participate in hydrogen bonding, depending on the crystal packing.

Degradation Studies and Chemical Stability Profiling

Understanding the chemical stability of a compound is crucial for its handling, storage, and application. The stability of this compound is influenced by factors such as pH and temperature.

Hydrolytic Stability under Varied pH Conditions

Guanidines are generally susceptible to hydrolysis, which can be catalyzed by both acids and bases. The hydrolysis of guanidine typically yields urea (B33335) and an amine. The rate of hydrolysis is pH-dependent.

Under acidic conditions, the guanidinium group is protonated and stabilized by resonance, which can slow down the rate of hydrolytic cleavage. However, under strongly acidic conditions, hydrolysis can still occur.

In neutral and alkaline solutions, guanidines are more prone to hydrolysis. The mechanism generally involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the central carbon atom of the guanidine group. The stability of bicyclic guanidines and their salts in water has been shown to be influenced by the presence of hydroxide ions, with the salts generally exhibiting slower degradation rates. researchgate.net It has also been reported that the hydrolysis rate of guanidine superbases decreases as the pH decreases. researchgate.nethelsinki.fi

For this compound, the hydrolytic stability would be a function of the solution's pH. It is anticipated to be more stable in acidic to neutral conditions and more susceptible to degradation under alkaline conditions.

A summary of the expected hydrolytic stability is presented below.

| pH Condition | Expected Stability | Primary Degradation Products |

| Acidic (pH 1-4) | Relatively Stable | Slow hydrolysis to urea and 3-pyridinemethanamine |

| Neutral (pH 6-8) | Moderately Stable | Hydrolysis to urea and 3-pyridinemethanamine |

| Alkaline (pH 10-14) | Prone to Degradation | Faster hydrolysis to urea and 3-pyridinemethanamine |

Thermal Degradation Pathways

The thermal stability of guanidinium salts can vary significantly depending on the nature of the anion. Studies on the thermal decomposition of guanidine nitrate (B79036) indicate a complex decomposition process. nih.govresearchgate.neturi.edu The decomposition of guanidinium nitrate is thought to be initiated by the isomerization of the salt followed by a proton transfer in the gas phase to yield nitric acid and guanidine, which then undergo further reactions. researchgate.net

For this compound, the thermal degradation would likely involve the decomposition of both the guanidinium and the pyridinylmethyl moieties, as well as the sulfate counter-ion. The decomposition pathway would likely be initiated at elevated temperatures, leading to the formation of various gaseous products. The presence of the sulfate anion, which is generally more thermally stable than the nitrate anion, might impart greater thermal stability to this compound compared to its nitrate counterpart. The decomposition products could include ammonia, carbon dioxide, sulfur oxides, and various nitrogen-containing organic fragments.

Photolytic Stability Investigations

The photolytic stability of this compound is a critical parameter in determining its susceptibility to degradation upon exposure to light. Such investigations are essential for understanding the compound's intrinsic stability and for identifying potential degradation products, which is a key aspect of forced degradation studies as mandated by regulatory guidelines. While specific experimental studies on the photolytic degradation of this compound are not extensively documented in publicly available literature, an understanding of its potential behavior can be inferred from the photochemical properties of its constituent functional groups: the pyridine ring and the guanidinium group.

The pyridine moiety is known to be photoreactive. Pyridine and its derivatives can undergo degradation upon exposure to UV irradiation. nih.govnih.gov The degradation pathways can be complex, potentially involving the formation of intermediates such as Dewar pyridine. acs.org Studies on other pyridine-containing compounds have shown that photodegradation can lead to the cleavage of the pyridine ring. nih.gov For instance, the UV photolysis of pyridine in aqueous solutions has been shown to produce succinic acid as a degradation product. nih.gov The presence of various substituents on the pyridine ring can influence the rate and pathway of photodegradation.

The guanidinium group, which exists in its protonated form in this compound, exhibits significant UV absorption. barbatti.org While neutral guanidine has a high-energy absorption onset, the protonated guanidinium cation strongly absorbs UV radiation via a ππ* transition. barbatti.org This absorption of UV energy is the initial step in any photochemical reaction. Although the specific photodegradation pathways for simple guanidinium salts are not well-elucidated, it is known that guanidinium salts can influence the stability of macromolecules like proteins through their chaotropic or stabilizing effects, which are related to their interactions with water and the protein surface. nih.gov

Forced degradation studies, including photostability testing, are crucial for identifying potential degradants of pharmaceutical substances. europa.eu In a typical photostability study, the compound is exposed to a controlled light source that mimics the UV and visible spectrum of sunlight. The degradation of the parent compound is monitored over time, and the formation of any significant degradation products is investigated.

Based on the known photochemistry of pyridine and the UV-absorbing properties of the guanidinium ion, a hypothetical photolytic degradation of this compound could involve several pathways. The pyridine ring could be the primary site of photodegradation, potentially leading to ring-opening or substitution reactions. The guanidinium moiety, upon absorbing UV radiation, could also undergo degradation, although the specific reactions are less predictable without experimental data. It is also possible that the interaction between the excited states of the pyridine and guanidinium moieties could lead to unique degradation pathways.

To thoroughly investigate the photolytic stability of this compound, a systematic study would be required. This would involve exposing solutions of the compound to a calibrated light source and analyzing the samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The identification of any resulting photoproducts would necessitate the use of advanced analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The following table summarizes the anticipated photochemical properties and potential degradation pathways for this compound based on the known behavior of its constituent parts.

| Parameter | Anticipated Finding | Rationale/Reference |

| UV Absorption | Strong absorption in the UV region. | The guanidinium cation exhibits a strong ππ* transition. barbatti.org The pyridine ring also contributes to UV absorption. |

| Primary Photoreactive Moiety | Pyridine ring. | Pyridine derivatives are known to be susceptible to photodegradation. nih.govnih.gov |

| Potential Degradation Pathways | - Pyridine ring opening- Photoreduction or photohydration of the pyridine ring- Degradation of the guanidine group | Based on known photochemical reactions of pyridine. nih.govacs.org The excited state of the guanidinium ion could also lead to degradation. |

| Potential Degradation Products | - Succinic acid derivatives- Products from guanidine degradation | Inferred from the photodegradation of pyridine. nih.gov |

This table is predictive and serves as a framework for designing and interpreting future experimental photostability studies on this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic characteristics and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for studying molecules like N-(3-pyridinylmethyl)guanidine.

DFT calculations can determine the optimized, lowest-energy three-dimensional structure of the N-(3-pyridinylmethyl)guanidinium cation. This includes precise predictions of bond lengths, bond angles, and dihedral angles. For instance, theoretical studies on similar pyridin-yl guanidine (B92328) derivatives have been performed using the B3LYP functional with basis sets like 6-31+G**, which provide results that are in good agreement with experimental X-ray crystallography data. nih.govresearchgate.net For the N-(3-pyridinylmethyl)guanidinium cation, key parameters such as the C-N bond lengths within the guanidinium (B1211019) group are expected to be intermediate between single and double bonds, reflecting the delocalization of the positive charge across the three nitrogen atoms. mdpi.com

Furthermore, DFT is used to analyze the electronic properties that govern the molecule's reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides crucial information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. asianpubs.org For the N-(3-pyridinylmethyl)guanidinium cation, the HOMO is expected to be localized on the pyridine (B92270) ring, while the LUMO would be centered on the guanidinium moiety.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(guanidinium)-N1 | 1.345 |

| Bond Length (Å) | C(guanidinium)-N2 | 1.345 |

| Bond Length (Å) | C(guanidinium)-N(methylene) | 1.350 |

| Bond Angle (°) | N1-C-N2 | 120.5 |

| Bond Angle (°) | N1-C-N(methylene) | 119.5 |

| Dihedral Angle (°) | C(py)-C(methylene)-N-C(guanidinium) | -95.0 |

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a primary computational tool for predicting and interpreting UV-visible absorption and emission (fluorescence and phosphorescence) spectra. researchgate.netresearchgate.net

By applying TDDFT, one can calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. The calculations also yield oscillator strengths, which are proportional to the intensity of the absorption bands. asianpubs.org For N-(3-pyridinylmethyl)guanidine, TDDFT can help identify the nature of the electronic transitions, such as π→π* transitions within the pyridine ring or n→π* transitions involving the nitrogen lone pairs.

Similarly, TDDFT can be used to model the properties of the lowest singlet (S1) and triplet (T1) excited states. By optimizing the molecular geometry in the excited state, it is possible to calculate emission energies, which correspond to the fluorescence (from S1) and phosphorescence (from T1) spectra. researchgate.net This provides a comprehensive picture of the molecule's photophysical behavior, explaining how it absorbs and dissipates light energy.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S0 → S1 | 4.75 | 261 | 0.150 | π→π* (Pyridine) |

| S0 → S2 | 5.10 | 243 | 0.005 | n→π* (Pyridine N) |

| S1 → S0 (Emission) | 3.85 | 322 | - | Fluorescence |

The guanidine group is one of the strongest organic bases, a property attributable to the exceptional stability of its protonated form, the guanidinium cation, which is stabilized by resonance. Computational methods are highly effective for quantifying this basicity by calculating proton affinities (PA) and predicting pKa values.

The proton affinity is the negative of the enthalpy change for the gas-phase protonation reaction. It can be calculated directly from the difference in the energies of the protonated and neutral species. scite.ai For N-(3-pyridinylmethyl)guanidine, there are multiple potential sites for protonation: the three nitrogens of the guanidine group and the nitrogen of the pyridine ring. DFT calculations can determine the PA for each site, revealing that protonation on the imino nitrogen of the guanidine group is overwhelmingly favored due to the formation of the resonance-stabilized guanidinium cation.

Predicting pKa values in solution is more complex as it requires accounting for solvation effects. This is often achieved using thermodynamic cycles combined with a continuum solvation model (like PCM or SMD). nih.govwayne.edu This approach calculates the Gibbs free energy change for the deprotonation reaction in solution, from which the pKa can be derived. Such calculations confirm the very high pKa of the guanidine group, typically above 13. nih.gov

| Protonation Site | Calculated PA (kcal/mol) | Relative Stability of Cation |

|---|---|---|

| Guanidine (=NH) Nitrogen | 255.0 | Most Stable |

| Guanidine (-NH2) Nitrogen | 230.5 | Less Stable |

| Pyridine Nitrogen | 225.8 | Least Stable |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. This method is particularly useful for studying large systems, such as a solute molecule in a solvent box.

The N-(3-pyridinylmethyl)guanidinium cation has significant conformational flexibility, particularly around the single bonds connecting the pyridine ring, the methylene (B1212753) bridge, and the guanidinium group. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. Studies on the closely related pyridin-2-yl guanidine derivatives have shown that the dihedral angle between the pyridine and guanidinium moieties is a key conformational parameter, which is influenced by intramolecular hydrogen bonding. nih.govacs.org

MD simulations are also ideal for studying solvation. By simulating the N-(3-pyridinylmethyl)guanidinium cation and its sulfate (B86663) counter-ion in a box of explicit solvent molecules (e.g., water), one can analyze the structure of the solvation shells. Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific parts of the ions, such as the N-H groups of the guanidinium cation or the oxygen atoms of the sulfate anion. researchgate.net These analyses reveal how the solute organizes the surrounding solvent and the extent of hydrogen bonding.

| Dihedral Angle | Description | Major Conformer(s) (°) | Population (%) |

|---|---|---|---|

| τ1 (C-C-N-C) | Pyridine-Methylene-Guanidine | -95, 85 | 65, 30 |

| τ2 (Py-C-C-N) | Rotation of Pyridine Ring | 0, 180 | 50, 50 |

Beyond static solvation structure, MD simulations provide a dynamic picture of the interactions between N-(3-pyridinylmethyl)guanidine sulfate and its environment. One key area of investigation is the dynamics of hydrogen bonds. The lifetime of hydrogen bonds between the guanidinium N-H groups and water molecules can be calculated, providing insight into the strength and persistence of these interactions. researchgate.net

MD simulations have been used extensively to study how the guanidinium ion interacts with other molecules in solution. It is known to interact favorably with planar, aromatic groups (like tryptophan side chains in proteins) through stacking interactions, and with negatively charged groups like carboxylates. nih.govacs.org Simulations of N-(3-pyridinylmethyl)guanidine in different environments could reveal its propensity to form ion pairs with the sulfate anion, its potential for self-aggregation, or its interactions with hydrophobic solutes. acs.orgnih.gov For example, simulations in a mixed aqueous-organic solvent could shed light on its partitioning behavior and its ability to disrupt or stabilize interfaces.

| Hydrogen Bond | Average Lifetime (ps) | Average Number per Ion |

|---|---|---|

| Guanidinium(N-H)···O(Water) | 2.5 | 5.8 |

| Water(O-H)···O(Sulfate) | 1.8 | 8.2 |

| Pyridine(N)···H(Water) | 1.5 | 1.1 |

Simulations of Ion-Pairing with Sulfate Counterions

The guanidinium group of N-(3-pyridinylmethyl)guanidine is protonated at physiological pH, forming a planar, cationic head. The interaction of this cation with its sulfate counterion in an aqueous environment is a complex phenomenon governed by electrostatics, hydrogen bonding, and solvation effects. Molecular dynamics (MD) simulations are instrumental in elucidating these interactions at an atomic level.

Simulations of aqueous guanidinium ions have revealed a surprising tendency to form like-charge ion pairs, where two guanidinium cations stack together. acs.orgnih.gov This association is driven by a combination of dispersion forces and the amphiphilic nature of the guanidinium ion, which can overcome the direct electrostatic repulsion in the high-dielectric environment of water. acs.orgnih.gov

The presence of sulfate (SO₄²⁻), a strongly hydrated anion, significantly influences this behavior. Unlike simple halide ions, sulfate has a strong preference for interacting with guanidinium. mit.edu MD simulations can model the competition between guanidinium-guanidinium self-association and guanidinium-sulfate hetero-pairing. These simulations typically show the formation of stable, solvent-shared, or contact ion pairs between the guanidinium cation and the sulfate anion. biorxiv.org The sulfate ion, with its multiple oxygen atoms, can accept several hydrogen bonds from the N-H groups of the guanidinium moiety, forming a highly stable complex that can disrupt the weaker self-stacking of guanidinium ions. mit.edu

| Interaction Type | Participating Groups | Description | Significance |

|---|---|---|---|

| Hydrogen Bonding | Guanidinium (N-H donors) and Sulfate (O acceptors) | Strong, bidentate hydrogen bonds form between the guanidinium N-H groups and the sulfate oxygen atoms. | Primary stabilizing force for the ion pair, leading to high binding affinity. mit.edu |

| Electrostatic Attraction | Cationic Guanidinium (+1) and Anionic Sulfate (-2) | Coulombic attraction between the oppositely charged ions. | Drives the initial association of the ions in solution. |

| Solvation/Desolvation | Water molecules, Guanidinium, Sulfate | Release of ordered water molecules from the ion surfaces upon pairing, leading to an entropic gain. | Contributes to the thermodynamic stability of the ion pair. |

| van der Waals Forces | All atoms in the system | Weak, short-range attractive forces that contribute to the overall stability of the complex. | Plays a role in stabilizing stacked configurations and close contacts. acs.org |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(3-pyridinylmethyl)guanidine, this involves docking the molecule into the binding site of a putative biological target, such as an enzyme or receptor, to predict its binding mode and affinity.

While specific targets for N-(3-pyridinylmethyl)guanidine are not extensively defined in the literature, its structural motifs suggest potential interactions with various biological macromolecules. The guanidine group is a well-known pharmacophore found in numerous drugs and natural ligands. nih.govnih.gov It is a bioisostere for the side chain of arginine and can form strong, bidentate hydrogen bonds and salt bridges with carboxylate or phosphate (B84403) groups commonly found in protein active sites (e.g., aspartate, glutamate (B1630785) residues). nih.gov

The pyridine ring adds another layer of interaction potential. It can engage in:

Hydrogen bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

π-π stacking: The aromatic ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Cation-π interactions: The cationic guanidinium group can interact favorably with the electron-rich face of aromatic side chains. nih.gov

Docking simulations of N-(3-pyridinylmethyl)guanidine into hypothetical active sites, such as those of kinases or proteases which often bind arginine-like motifs, would likely predict binding modes where the guanidinium group anchors the ligand via electrostatic and hydrogen bond interactions, while the pyridinylmethyl tail explores adjacent hydrophobic or polar pockets. nih.govnih.gov

After predicting the binding pose, scoring functions are used to estimate the binding affinity (e.g., binding free energy, ΔG) between the ligand and its target. A more negative score typically indicates a more favorable interaction. These functions are mathematical models that approximate the key components of binding.

Common approaches include:

Force-Field-Based Scoring: These functions, like those used in docking programs such as AutoDock and CDOCKER, calculate the sum of steric (van der Waals) and electrostatic interaction energies. frontiersin.org

Empirical Scoring: These functions are derived from fitting experimental binding data of many protein-ligand complexes. They include terms for hydrogen bonds, ionic interactions, hydrophobic effects, and loss of conformational entropy upon binding.

Knowledge-Based Scoring: These functions use statistical potentials derived from the frequencies of atom-pair contacts observed in known protein-ligand crystal structures.

For more accurate estimations, post-docking methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from molecular dynamics simulations. nih.gov These methods provide a more rigorous calculation of the binding free energy by considering solvation effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

To develop a QSAR model for N-(3-pyridinylmethyl)guanidine analogues, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) is required. The process involves several key steps:

Data Set Preparation: A series of analogues would be created, for instance, by modifying the substituents on the pyridine ring or altering the linker between the two moieties.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, electrostatic potential fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Model Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation (q²) and by predicting the activity of an external test set of compounds not used in model creation (r²). frontiersin.org

A robust QSAR model can then be used to predict the biological activity of novel, unsynthesized analogues, guiding the design of more potent compounds. nih.gov Studies on other guanidine-containing compounds have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to build predictive models. frontiersin.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov

For the N-(3-pyridinylmethyl)guanidine scaffold, the key pharmacophoric features can be defined as:

A Positive Inotropic Feature: Located on the guanidinium group, representing its ability to engage in electrostatic interactions.

Hydrogen Bond Donors: Multiple N-H groups on the planar guanidinium moiety. nih.gov

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

An Aromatic Ring Feature: The pyridine ring itself, capable of π-π or hydrophobic interactions.

A pharmacophore model can be generated from a set of active molecules or from the ligand-receptor complex itself. nih.gov This model serves as a 3D query to screen virtual libraries for new compounds that possess the same essential features, potentially leading to the discovery of novel active molecules with diverse chemical scaffolds. mdpi.com

| Pharmacophore Feature | Molecular Moiety | Potential Interaction Type | Example Target Residue |

|---|---|---|---|

| Positive Inotropic / Cationic | Guanidinium Group | Salt Bridge, Electrostatic | Aspartate, Glutamate |

| Hydrogen Bond Donor (x3) | Guanidinium Group (N-H) | Hydrogen Bonding | Carbonyl oxygen (backbone), Asp, Glu, Ser |

| Hydrogen Bond Acceptor | Pyridine Ring (N) | Hydrogen Bonding | Serine, Threonine, Lysine (B10760008) |

| Aromatic Ring | Pyridine Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Mechanistic Computational Studies of Reactions

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. In the context of guanidine compounds, theoretical modeling, particularly through Density Functional Theory (DFT), has been instrumental in understanding their catalytic activity. While specific mechanistic computational studies on this compound are not available in the current body of scientific literature, the general principles of guanidine catalysis, as established through studies of analogous compounds, provide a robust framework for understanding its probable reactive behavior.

Guanidines are recognized as exceptionally strong organic bases, a property that is central to their catalytic function. rsc.org However, their role in catalysis often transcends simple Brønsted basicity. The protonated form of guanidine, the guanidinium ion, is a key participant in many reaction mechanisms, acting as a potent hydrogen-bond donor. This dual functionality allows guanidines to operate as bifunctional catalysts, simultaneously activating both nucleophilic and electrophilic partners in a reaction. researchgate.netacs.org

Catalytic Mechanisms and Transition State Analysis

Computational studies on various guanidine-catalyzed reactions have revealed a common mechanistic paradigm. The catalytic cycle typically commences with the deprotonation of a substrate by the neutral guanidine. nih.gov The resulting protonated guanidinium catalyst then engages in hydrogen bonding with the electrophile, enhancing its reactivity and stabilizing the subsequent transition state. researchgate.netacs.org This bifunctional activation is a hallmark of guanidine organocatalysis and has been computationally modeled in numerous reaction types, including Michael additions, aldol (B89426) reactions, and ring-opening polymerizations. researchgate.net

Transition state analysis in these computational studies is crucial for pinpointing the rate-determining step and understanding the origins of stereoselectivity in asymmetric catalysis. nih.gov DFT calculations are employed to map the potential energy surface of the reaction, locating and characterizing the structures and energies of intermediates and transition states. rsc.org For instance, in the guanidine-catalyzed aminolysis of cyclic carbonates, DFT studies have elucidated how the bifunctional nature of the catalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), significantly lowers the Gibbs free energy of the transition state. rsc.orgresearchgate.net

The following interactive data table presents calculated Gibbs free energies for the transition states in the TBD-catalyzed aminolysis of propylene (B89431) carbonate with aniline, illustrating the type of data generated in such computational studies. This reaction serves as a well-documented example of guanidine catalysis, highlighting the significant reduction in the activation energy barrier provided by the catalyst.

Data adapted from DFT studies on the TBD-catalyzed aminolysis of propylene carbonate. researchgate.net The values illustrate the significant catalytic effect of a guanidine base in lowering the activation energy barrier compared to the uncatalyzed reaction.

In the case of N-(3-pyridinylmethyl)guanidine, it is hypothesized that the pyridinyl nitrogen could play a role in modulating the electronic properties and basicity of the guanidine moiety. Furthermore, the pyridinyl group could participate in additional non-covalent interactions within the transition state assembly, potentially influencing the efficiency and selectivity of the catalysis. However, without specific computational studies on this compound, such possibilities remain speculative. The fundamental mechanism would likely still revolve around the bifunctional activation model, with the guanidinium ion stabilizing the transition state through a network of hydrogen bonds.

Table of Chemical Compounds

Investigation of Biological Activities and Underlying Mechanisms of Action

Biological Target Identification and Validation

The identification and validation of biological targets are crucial steps in characterizing the pharmacological profile of a chemical compound. This section explores the known interactions of N-(3-pyridinylmethyl)guanidine sulfate (B86663) with various biological molecules.

Enzyme Inhibition Assays (e.g., Phosphodiesterases, NAMPT, DNA Gyrase)

Currently, there is no publicly available scientific literature detailing the inhibitory activity of N-(3-pyridinylmethyl)guanidine sulfate against enzymes such as phosphodiesterases, nicotinamide (B372718) phosphoribosyltransferase (NAMPT), or DNA gyrase. Comprehensive enzyme inhibition assays would be required to determine the compound's potential effects on these or other enzymatic targets.

Data on Enzyme Inhibition by this compound

| Enzyme Target | Assay Type | Result (e.g., IC50, Ki) |

|---|---|---|

| Phosphodiesterases | Data not available | Data not available |

| NAMPT | Data not available | Data not available |

Receptor Binding Assays (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Neuropeptide FF Receptors, Opioid Receptors, Imidazoline (B1206853) Receptors)

Specific binding affinities of this compound for key receptor families have not been reported in the available scientific literature. Receptor binding assays are essential to ascertain whether this compound interacts with receptors such as nicotinic acetylcholine receptors, neuropeptide FF receptors, opioid receptors, or imidazoline receptors. Without such studies, the receptor interaction profile of this compound remains unknown.

Receptor Binding Affinity of this compound

| Receptor Target | Radioligand/Assay | Binding Affinity (e.g., Ki, Kd) |

|---|---|---|

| Nicotinic Acetylcholine Receptors | Data not available | Data not available |

| Neuropeptide FF Receptors | Data not available | Data not available |

| Opioid Receptors | Data not available | Data not available |

Cellular Transporter Modulation Studies (e.g., Organic Cation Transporters)

While some guanidine (B92328) compounds are known to be substrates for organic cation transporters (OCTs), specific studies on the interaction between this compound and cellular transporters like OCTs are not available. Research is needed to determine if this compound is a substrate or inhibitor of these transporters, which would be important for understanding its pharmacokinetic properties.

Modulation of Organic Cation Transporters by this compound

| Transporter | Cell Line/System | Effect (e.g., Inhibition, Substrate) |

|---|

Affinity-Based Proteomic Profiling for De Novo Target Discovery

Affinity-based proteomic profiling is a powerful technique for identifying novel protein targets of a compound. There is no evidence in the scientific literature to suggest that this methodology has been applied to this compound for de novo target discovery. Such an approach could provide valuable insights into its molecular interactions within the proteome.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is fundamental to characterizing the pharmacological effects of a compound. This section focuses on the potential modulation of neurotransmitter release by this compound.

Modulation of Neurotransmitter Release (e.g., Norepinephrine (B1679862), Acetylcholine)

The parent compound, guanidine, has been shown to enhance the release of neurotransmitters. However, specific studies investigating the effect of this compound on the release of neurotransmitters such as norepinephrine and acetylcholine have not been reported. It is plausible that the guanidine moiety of the molecule could influence neurotransmitter release, but this remains to be experimentally verified for this specific compound.

Effect of this compound on Neurotransmitter Release

| Neurotransmitter | Preparation/Model | Observed Effect |

|---|---|---|

| Norepinephrine | Data not available | Data not available |

Ion Channel Modulation and Calcium Flux Perturbation

There is currently no publicly available scientific literature detailing the specific effects of this compound on ion channel modulation or calcium flux perturbation. While guanidine and pyridine (B92270) derivatives have been studied for their interactions with various ion channels, research specifically identifying and characterizing the activity of this compound in this context could not be located.

Interaction with Biological Membranes and Membrane Permeability Studies

Specific studies on the interaction of this compound with biological membranes and its effects on membrane permeability are not available in the public domain. The cationic nature of the guanidinium (B1211019) group, a key feature of this compound, is known to facilitate interactions with the negatively charged components of bacterial cell membranes, which can lead to membrane disruption. However, without direct experimental evidence for this compound, its specific mechanisms and the extent of its membrane-altering properties remain uncharacterized.

Intracellular Signaling Pathway Analysis (e.g., cAMP, Reactive Oxygen Species Generation, Nitric Oxide Release)

Detailed analyses of the impact of this compound on intracellular signaling pathways, including the cyclic AMP (cAMP) pathway, the generation of reactive oxygen species (ROS), and the release of nitric oxide (NO), have not been reported in the available scientific literature. Although various guanidine-containing molecules have been shown to influence these pathways, no such data exists specifically for this compound.

Nucleic Acid Interaction Studies (e.g., DNA Gyrase Inhibition, DNA Damage Assays like Comet Assay)

There is no available research data on the interaction of this compound with nucleic acids. Studies investigating its potential to inhibit DNA gyrase, a key bacterial enzyme, or to induce DNA damage, as would be assessed by methods like the comet assay, have not been published. While other novel guanidine-containing compounds have been identified as DNA gyrase inhibitors, this specific activity has not been documented for this compound.

In Vitro Biological Activity Profiling

Antimicrobial Activity Assessment

A comprehensive in vitro assessment of the antibacterial activity of this compound against a spectrum of Gram-positive and Gram-negative bacteria is not present in the publicly accessible scientific literature. While the guanidine moiety is a common feature in many antimicrobial compounds, specific data, such as minimum inhibitory concentrations (MICs), for this compound against various bacterial strains have not been reported. Therefore, its efficacy and spectrum of activity as an antibacterial agent remain to be determined.

Table 1: Antibacterial Activity of this compound No publicly available data.